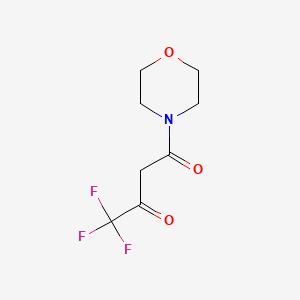

4,4,4-Trifluoro-1-morpholino-1,3-butanedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,4,4-Trifluoro-1-morpholino-1,3-butanedione” is a unique chemical compound with the empirical formula C8H10F3NO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for “4,4,4-Trifluoro-1-morpholino-1,3-butanedione” were not found, it’s worth noting that similar compounds, such as “4,4,4-Trifluoro-1-phenyl-1,3-butanedione”, have been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .Molecular Structure Analysis

The molecular weight of “4,4,4-Trifluoro-1-morpholino-1,3-butanedione” is 225.17 . The SMILES string representation of its structure is FC(F)(F)C(=O)CC(=O)N1CCOCC1 . The InChI key is HJVPEHBWJHFRFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4,4,4-Trifluoro-1-morpholino-1,3-butanedione” is a solid . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

NIR-Luminescence and Optical Applications

NIR-Luminescence of Lanthanide Complexes : 4,4,4-Trifluoro-1-morpholino-1,3-butanedione serves as a β-diketonate ligand in the synthesis of ytterbium(III) and other lanthanide complexes. These complexes exhibit near-infrared (NIR) luminescence, which can be fine-tuned by altering the chain length and fluorination of the ligand. This property is especially useful in applications like optical amplifiers, where specific luminescence characteristics are desired. For instance, ytterbium(III) complexes with this ligand show decreased luminescence intensity and excited state lifetime with increased fluorinated β-diketonate chain length, suggesting a nuanced control over optical properties through ligand modification (Martín‐Ramos et al., 2013).

Magnetic Properties

Single-Molecule Magnets : Dysprosium(III) complexes featuring 4,4,4-Trifluoro-1-morpholino-1,3-butanedione as a ligand exhibit single-molecule magnet (SMM) behavior. This involves slow relaxation of the magnetization, which is a key characteristic for potential applications in quantum computing and data storage. The study on these complexes revealed that the molecular structure, particularly the coordination environment of Dy(III) ions, significantly influences their magnetic properties, including the effective barrier for magnetization reversal (Zhang et al., 2016).

Luminescent Properties for Device Applications

Light-Emitting Devices : Europium complexes with 4,4,4-Trifluoro-1-morpholino-1,3-butanedione have been utilized in the development of bright red light-emitting devices. These complexes, when doped into a host material like polyvinylcarbazole, exhibit sharp red emissions that are characteristic of europium(III) ions. The performance of these devices, including luminance and quantum efficiency, can be significantly enhanced by adjusting the doping concentration, showcasing the potential of such complexes in optoelectronic applications (Zhang et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds like 4,4,4-trifluoro-1-phenyl-1,3-butanedione have been used in the synthesis of series of nno ketoimines . These ketoimines could potentially interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of nno ketoimines via schiff base condensation reaction . This suggests that 4,4,4-Trifluoro-1-morpholino-1,3-butanedione might also interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been shown to inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This suggests that 4,4,4-Trifluoro-1-morpholino-1,3-butanedione might also influence similar biochemical pathways.

Result of Action

Related compounds have been used as ligands in the preparation of ternary lanthanide (ln) complexes , suggesting that 4,4,4-Trifluoro-1-morpholino-1,3-butanedione might also have similar effects.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-morpholin-4-ylbutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)5-7(14)12-1-3-15-4-2-12/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVPEHBWJHFRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)

![ethyl 4-[[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B2996899.png)